(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid
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Overview
Description
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid is a complex organic compound that belongs to the class of pyrrolidine carboxylic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the tert-Butoxycarbonyl Group: This step involves the protection of the amine group using tert-butoxycarbonyl chloride under basic conditions.
Attachment of the Ethoxycarbonyl Group: The ethoxycarbonyl group is introduced through esterification reactions using ethyl chloroformate or similar reagents.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled conditions, followed by purification steps such as recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance production rates and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(methoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid
- (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(propoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid
Uniqueness
The uniqueness of (3R,4S)-rel-1-(tert-Butoxycarbonyl)-4-(2-(ethoxycarbonyl)phenyl)pyrrolidine-3-carboxylic acid lies in its specific stereochemistry and the presence of both tert-butoxycarbonyl and ethoxycarbonyl groups
Properties
Molecular Formula |
C19H25NO6 |
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Molecular Weight |
363.4 g/mol |
IUPAC Name |
(3R,4S)-4-(2-ethoxycarbonylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C19H25NO6/c1-5-25-17(23)13-9-7-6-8-12(13)14-10-20(11-15(14)16(21)22)18(24)26-19(2,3)4/h6-9,14-15H,5,10-11H2,1-4H3,(H,21,22)/t14-,15+/m1/s1 |
InChI Key |
VBQMUGGOBHTLQQ-CABCVRRESA-N |
Isomeric SMILES |
CCOC(=O)C1=CC=CC=C1[C@H]2CN(C[C@@H]2C(=O)O)C(=O)OC(C)(C)C |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C2CN(CC2C(=O)O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
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